molecular formula C8H5Br2FO2 B3043181 Methyl 2,4-dibromo-6-fluorobenzoate CAS No. 773134-10-4

Methyl 2,4-dibromo-6-fluorobenzoate

Cat. No.: B3043181
CAS No.: 773134-10-4
M. Wt: 311.93 g/mol
InChI Key: GHONLOKYDAMFEB-UHFFFAOYSA-N
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Description

Significance of Halogenated Benzoate (B1203000) Esters in Organic Chemistry

Halogenated benzoate esters are a class of organic compounds that serve as crucial intermediates in a wide array of synthetic applications. nih.gov The presence of halogen atoms (fluorine, chlorine, bromine, iodine) on the aromatic ring significantly alters the chemical reactivity and physical properties of the parent benzoate ester. nih.gov These modifications are leveraged by chemists to achieve specific synthetic goals.

The introduction of halogens can influence the electronic nature of the benzene (B151609) ring, typically making it more electron-deficient. This electronic perturbation can direct the regioselectivity of further substitution reactions and can activate or deactivate the ring towards certain reagents. For instance, the carbon-halogen bond itself can be a site for further functionalization through reactions like cross-coupling, which are fundamental to modern organic synthesis.

In the context of medicinal chemistry, halogenation is a widely employed strategy in drug design. ump.edu.pltandfonline.com The incorporation of halogens can enhance the metabolic stability of a drug candidate by blocking sites susceptible to enzymatic degradation. tandfonline.comtandfonline.com Furthermore, halogens can improve a molecule's binding affinity to its biological target through the formation of halogen bonds, a type of non-covalent interaction. ump.edu.placs.orgnih.gov The choice of halogen is critical, with fluorine often used to improve metabolic stability and membrane permeability, while bromine and iodine are particularly effective in forming strong halogen bonds. ump.edu.pltandfonline.comacs.org

Overview of Research Trajectories for Polyhalogenated Aromatics

Polyhalogenated aromatic compounds (PHAs) are molecules that contain multiple halogen atoms on an aromatic system. science.govmdpi.com Research into PHAs is driven by their diverse applications, ranging from materials science to the development of new pharmaceuticals. numberanalytics.comrsc.org The presence of multiple halogens provides a platform for creating molecules with tailored properties.

One major research trajectory for PHAs is their use as building blocks in the synthesis of complex organic molecules. science.gov The differential reactivity of various carbon-halogen bonds (e.g., C-I vs. C-Br vs. C-Cl) allows for sequential and site-selective reactions, enabling the construction of intricate molecular architectures. This is particularly valuable in the synthesis of natural products and their analogs.

In medicinal chemistry, polyhalogenated aromatics are investigated for their potential as active pharmaceutical ingredients. tethyschemical.comazom.com The strategic placement of multiple halogens can fine-tune the electronic and steric properties of a molecule to optimize its interaction with a biological target. ump.edu.placs.org For example, polyhalogenated compounds are being explored for their potential as anticancer and antimicrobial agents. tethyschemical.com

Another area of research focuses on the unique electronic properties of PHAs for applications in materials science. Their use in liquid crystals, polymers with special properties, and as components of organic light-emitting diodes (OLEDs) is an active field of investigation. The ability of halogens to influence molecular packing and intermolecular interactions is key to these applications.

Detailed Research Findings

While specific research articles focusing solely on Methyl 2,4-dibromo-6-fluorobenzoate are not abundant in the public domain, its synthesis and potential reactivity can be inferred from established chemical principles and the literature on analogous compounds.

The most direct synthetic route to this compound is the esterification of its corresponding carboxylic acid, 2,4-dibromo-6-fluorobenzoic acid (CAS 183065-69-2). bldpharm.comchemsrc.com This reaction, typically carried out by treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid, is a standard and efficient method for producing methyl esters. youtube.com

The reactivity of this compound is dictated by its functional groups. The two bromine atoms are susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 2- and 4-positions of the benzene ring, making it a valuable scaffold for building molecular complexity. The fluorine atom is generally less reactive in such transformations but plays a significant role in modulating the electronic properties of the aromatic ring.

The methyl ester functionality can be hydrolyzed under acidic or basic conditions to regenerate the carboxylic acid, or it can be converted into other functional groups such as amides or other esters through transesterification. This versatility allows for further derivatization of the molecule.

The table below presents data for a structurally similar compound, Methyl 2,6-dibromo-4-fluorobenzoate, which can provide an indication of the expected properties and commercial availability of the title compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight
Methyl 2,6-dibromo-4-fluorobenzoate1806294-86-9C₈H₅Br₂FO₂311.93

Data sourced from supplier information. bldpharm.comchemscene.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,4-dibromo-6-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHONLOKYDAMFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Br)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901292221
Record name Methyl 2,4-dibromo-6-fluorobenzoate
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Molecular Weight

311.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773134-10-4
Record name Methyl 2,4-dibromo-6-fluorobenzoate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4-dibromo-6-fluorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 2,4 Dibromo 6 Fluorobenzoate

Strategic Design of Precursors and Retrosynthetic Analysis

Retrosynthetic analysis is a cornerstone of planning the synthesis of a target molecule like Methyl 2,4-dibromo-6-fluorobenzoate. The process involves deconstructing the molecule into simpler, readily available starting materials. The most logical disconnections for this molecule are the ester linkage and the carbon-bromine bonds.

The most common route to this compound involves the use of a pre-existing substituted benzoic acid as a key precursor. A typical approach begins with a fluorinated benzoic acid derivative, which then undergoes regioselective bromination.

For instance, the synthesis can commence with 2-fluorobenzoic acid. One potential pathway involves the bromination of this starting material. However, the directing effects of the fluorine (ortho, para-directing) and the carboxylic acid (meta-directing) groups can lead to a mixture of products. A more controlled approach often involves a multi-step sequence to ensure the correct isomer is formed. An example of a related synthesis is the preparation of 4-bromo-2-fluorobenzoic acid, which is achieved through the radical bromination of 2-fluorobenzoic acid using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. This intermediate could then potentially undergo a second bromination step.

A plausible synthetic sequence could be:

Esterification: 2-fluorobenzoic acid is first converted to Methyl 2-fluorobenzoate (B1215865). Protecting the carboxylic acid as an ester simplifies the subsequent bromination step by removing the acidic proton and altering the electronic properties of the ring.

Dibromination: The resulting Methyl 2-fluorobenzoate is then subjected to electrophilic bromination to introduce the two bromine atoms at the 4- and 6- positions (ortho and para to the activating fluorine atom).

The conversion of the substituted benzoic acid precursor to its corresponding methyl ester is a critical step. Due to the presence of substituents at the ortho positions (the fluorine atom and a bromine atom), 2,4-dibromo-6-fluorobenzoic acid is a sterically hindered acid. This steric hindrance can render standard esterification methods, like the Fischer-Speier esterification, slow and inefficient. numberanalytics.com Consequently, optimized and more robust protocols are required. acs.orgacs.org

Several advanced methods can be employed to overcome this challenge:

Acid Chloride Formation: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2,4-dibromo-6-fluorobenzoyl chloride is then reacted with methanol (B129727), often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. numberanalytics.comnih.gov

Coupling Reagent-Mediated Esterification: Reagents that activate the carboxylic acid in situ are highly effective. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is a common choice for hindered acids. numberanalytics.com

Yamaguchi Esterification: Specifically designed for the synthesis of sterically hindered esters, this method involves treating the benzoic acid with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which then reacts with methanol with high efficiency. organic-chemistry.org

Table 1: Comparison of Esterification Protocols for Hindered Benzoic Acids
MethodReagentsTypical ConditionsAdvantagesDisadvantages
Fischer-Speier EsterificationMethanol, Strong Acid Catalyst (e.g., H₂SO₄)Reflux in excess methanolSimple, inexpensive reagents. numberanalytics.comSlow reaction rates and low yields for hindered substrates. numberanalytics.com
Acid Chloride Route1. SOCl₂ or (COCl)₂ 2. Methanol, Base (e.g., Pyridine)Often two steps, mild to moderate temperaturesHigh reactivity, generally good yields. numberanalytics.comnih.govRequires handling of corrosive reagents (SOCl₂).
Steglich EsterificationMethanol, DCC, DMAPRoom temperature in an inert solvent (e.g., CH₂Cl₂)Mild conditions, effective for hindered acids. numberanalytics.comDCC byproduct (DCU) can be difficult to remove.
Yamaguchi Esterification1. 2,4,6-Trichlorobenzoyl chloride, Et₃N 2. Methanol, DMAPTwo steps, mild conditionsExcellent yields for highly hindered substrates. organic-chemistry.orgMore complex procedure and reagents.

Regioselective Halogenation Approaches

Achieving the correct 2,4-dibromo-6-fluoro substitution pattern requires highly regioselective halogenation reactions. The choice of reagents and reaction conditions is paramount to prevent the formation of undesired isomers.

The introduction of two bromine atoms onto a fluorinated benzene (B151609) ring must be carefully controlled. Electrophilic aromatic substitution is the standard method, where a source of electrophilic bromine (Br⁺) is generated.

The directing effects of the substituents on the aromatic ring guide the position of the incoming bromine atoms. In a precursor like Methyl 2-fluorobenzoate, the fluorine atom is a strongly activating ortho, para-director, while the methyl ester group is a deactivating meta-director. The powerful activating effect of the fluorine atom will dominate, directing the bromine atoms to the positions ortho and para to it (positions 6 and 4, respectively).

Table 2: Common Bromination Techniques
TechniqueReagents & CatalystsTypical ConditionsKey Features
Electrophilic BrominationBromine (Br₂), Lewis Acid (e.g., FeBr₃, AlCl₃)Inert solvent, often at or below room temperatureClassic method, effective for activated rings. Regioselectivity is dictated by existing substituents.
Using NBSN-Bromosuccinimide (NBS), Acid Catalyst (e.g., H₂SO₄)Often in a polar solvent like acetic acid or DMFProvides a low, steady concentration of Br₂, reducing side reactions.
Palladium-Catalyzed C-H BrominationPd(OAc)₂, Ligand, Bromine Source (e.g., NBP)Requires specific directing groups and optimized conditionsAn advanced method for achieving non-traditional regioselectivity (e.g., meta-bromination). nih.gov

For the synthesis of this compound, a typical procedure would involve treating Methyl 2-fluorobenzoate with two or more equivalents of bromine in the presence of a Lewis acid catalyst. Careful control of stoichiometry and temperature is necessary to achieve dibromination without further substitution.

Direct fluorination of aromatic rings is often challenging due to the high reactivity of fluorine. Therefore, in most synthetic strategies for molecules like this compound, the fluorine atom is incorporated by using a fluorinated starting material. The synthesis of these precursors relies on several established precision fluorination methods. numberanalytics.comnumberanalytics.com

Table 3: Key Methodologies for Aromatic Fluorination
MethodDescriptionTypical Reagents
Balz-Schiemann ReactionThermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, formed from an aniline (B41778) derivative. numberanalytics.com1. NaNO₂, HBF₄ 2. Heat
Nucleophilic Aromatic Substitution (SNAr)Displacement of a leaving group (e.g., -NO₂, -Cl) on a highly electron-deficient aromatic ring by a fluoride (B91410) source. numberanalytics.comKF, CsF, TBAF numberanalytics.com
Electrophilic FluorinationDirect fluorination of an electron-rich aromatic ring using an electrophilic "F⁺" source. numberanalytics.comSelectfluor, N-Fluorobenzenesulfonimide (NFSI) organic-chemistry.org
Transition Metal-Catalyzed FluorinationCross-coupling of an aryl halide or triflate with a fluoride source, mediated by a palladium or copper catalyst. numberanalytics.comacs.orgPd or Cu catalyst, Ligand, Fluoride source (e.g., AgF, CsF)

The selection of 2-fluorobenzoic acid as a starting material implicitly relies on these foundational methods for its own industrial-scale production, providing a convenient and reliable entry point for the synthesis of more complex derivatives.

Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to minimize environmental impact. The synthesis of this compound can be made more sustainable by adapting several steps.

Atom Economy: Utilizing catalytic reactions, such as C-H activation for bromination, can improve atom economy compared to stoichiometric methods that generate significant waste. nih.gov

Use of Catalysis: Replacing stoichiometric reagents with catalytic alternatives is a core green principle. For esterification, using recoverable solid acid catalysts instead of corrosive mineral acids like H₂SO₄ can simplify purification and reduce waste. acs.orgorganic-chemistry.org

Safer Solvents and Reagents: The ideal synthesis would minimize the use of hazardous solvents. Exploring solvent-free reaction conditions for esterification or halogenation is a key goal. organic-chemistry.org Additionally, replacing hazardous reagents like elemental bromine with safer alternatives, such as using a system of sodium bromide (NaBr) and an oxidant like hydrogen peroxide, can significantly improve the safety profile of the process. rsc.org

Energy Efficiency: Employing catalytic methods often allows for reactions to be run at lower temperatures, reducing energy consumption. Microwave-assisted synthesis is another technique that can accelerate reactions and improve energy efficiency. acs.org

Use of Renewable Feedstocks: While the synthesis of this specific compound from renewable resources is currently a distant goal, foundational research into producing aromatic chemicals like benzoic acid from sources like glucose is underway, which could one day provide greener starting materials. nih.gov

By integrating these principles, the synthesis of this compound can be shifted towards a more environmentally benign and efficient process.

Solvent-Free Reaction Environments

The elimination of volatile organic solvents is a primary goal in sustainable chemistry to reduce environmental impact and improve operational safety. For the synthesis of this compound, which is typically formed via the esterification of 2,4-dibromo-6-fluorobenzoic acid with methanol, solvent-free approaches are highly plausible.

Research into analogous reactions demonstrates the feasibility of conducting esterifications without a traditional solvent. These methods often involve:

Microwave-Assisted Synthesis: This technique can accelerate the reaction between the carboxylic acid and alcohol, often in the absence of any solvent. The direct energy transfer to the reactants can lead to significantly shorter reaction times and increased yields.

Using Reactants as Solvent: In the case of esterification, using an excess of the alcohol (methanol) can serve as both the reactant and the reaction medium, eliminating the need for a separate solvent.

Solid-State Reactions: Grinding the solid reactants (the carboxylic acid and a solid catalyst) together, sometimes with gentle heating, can initiate the reaction without melting or dissolving the components.

These solvent-free approaches offer benefits such as reduced waste processing costs, lower environmental emissions, and simplified product purification.

Catalytic Systems for Sustainable Synthesis

The choice of catalyst is critical for developing a sustainable synthesis process. For the esterification step to produce this compound, traditional methods might use corrosive liquid acids like sulfuric acid, which are difficult to separate and generate significant waste. Modern sustainable alternatives focus on heterogeneous catalysts.

Table 1: Comparison of Catalytic Systems for Esterification

Catalyst Type Example Advantages Disadvantages
Homogeneous Acid Sulfuric Acid (H₂SO₄) High reactivity, low cost Corrosive, difficult to separate, waste generation
Heterogeneous (Solid) Acid Zeolites, Ion-Exchange Resins Reusable, non-corrosive, easy separation, reduced waste Can have lower activity, potential for pore blockage

| Enzymatic | Lipases | High selectivity, mild conditions, biodegradable | Higher cost, sensitivity to temperature and pH |

Solid acid catalysts are particularly promising for industrial applications as they can be used in fixed-bed continuous flow reactors, simplifying the manufacturing process and allowing for continuous production with minimal downtime for catalyst replacement.

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Reactions with high atom economy are inherently less wasteful.

The synthesis of this compound likely involves two key steps: the bromination of a fluorinated precursor and the subsequent esterification.

Bromination: Traditional bromination reactions often use elemental bromine (Br₂) and a Lewis acid catalyst. While effective, this can lead to the formation of hydrogen bromide (HBr) as a byproduct, lowering the atom economy.

Esterification: The reaction of a carboxylic acid with an alcohol to form an ester and water is a condensation reaction. While the atoms of the desired ester are well-utilized, the formation of water as a byproduct means the atom economy is inherently less than 100%.

Table 2: Hypothetical Atom Economy Calculation for Esterification

ReactantFormulaMolar Mass ( g/mol )Atoms in Product
2,4-dibromo-6-fluorobenzoic acidC₇H₃Br₂FO₂~297.9Yes
MethanolCH₄O~32.0Yes (partially)
Product Formula Molar Mass ( g/mol )
This compoundC₈H₅Br₂FO₂~311.9
Water (Byproduct)H₂O~18.0

Atom Economy = (Mass of desired product / Total mass of reactants) x 100

Process Optimization and Scalability Studies for Industrial Relevance

Transitioning a synthesis from the laboratory to an industrial scale requires rigorous process optimization to ensure safety, cost-effectiveness, and consistent product quality. For a compound like this compound, several factors would be critical.

Reaction Conditions: Key parameters such as temperature, pressure, and reaction time are fine-tuned to maximize the yield and minimize the formation of impurities. For instance, controlling the temperature during bromination is crucial to prevent over-bromination or the formation of unwanted isomers.

Reagent Stoichiometry: Optimizing the molar ratio of reactants (e.g., the ratio of methanol to the carboxylic acid) ensures complete conversion of the limiting reagent without using an excessive, wasteful amount of the other.

Purification Techniques: On an industrial scale, methods like recrystallization and distillation are preferred over more costly and less scalable techniques like column chromatography. Developing a robust crystallization process would be key to achieving the high purity required for its use as a chemical intermediate.

Reactor Technology: For large-scale production, moving from traditional batch reactors to continuous flow reactors can offer significant advantages. Continuous flow systems provide superior heat and mass transfer, allowing for better control over reaction conditions, which enhances safety and reproducibility. This is particularly important for highly exothermic reactions like bromination.

By systematically studying these variables, a scalable, reliable, and economically viable industrial process can be developed.

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Investigations of Carbon-Halogen Bond Transformations

The reactivity of the aryl halides in methyl 2,4-dibromo-6-fluorobenzoate is characterized by the competing influences of its substituents on the aromatic ring. The bromo and fluoro groups are deactivating, electron-withdrawing groups, while the methyl ester is also deactivating. These characteristics influence the pathways of electrophilic, nucleophilic, and radical-mediated reactions.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is generally disfavored due to the presence of three deactivating groups. However, under harsh reaction conditions, substitution can occur. The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as a benzenonium ion or σ-complex. msu.edu

The regioselectivity of any potential EAS reaction is directed by the existing substituents. The fluorine atom is an ortho-, para-director, while the bromine atoms and the methyl ester group are meta-directors. The directing effects of these groups on the incoming electrophile are summarized in the table below.

SubstituentPositionDirecting Effect
-F6Ortho, Para
-Br2, 4Meta
-COOCH₃1Meta

Given the substitution pattern, the positions open for substitution are 3 and 5. The directing effects of the substituents would lead to a complex mixture of products, with the precise ratio depending on the specific electrophile and reaction conditions. For instance, nitration would likely yield a mixture of methyl 2,4-dibromo-6-fluoro-3-nitrobenzoate and methyl 2,4-dibromo-6-fluoro-5-nitrobenzoate.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNA) is a more plausible reaction pathway for this compound, particularly due to the presence of the strongly electron-withdrawing bromo and fluoro groups. libretexts.org These reactions typically proceed via an addition-elimination mechanism, involving a negatively charged Meisenheimer complex intermediate. libretexts.orglibretexts.org

The rate of nucleophilic aromatic substitution is enhanced by the presence of electron-withdrawing groups at the ortho and para positions to the leaving group. libretexts.orgmasterorganicchemistry.com In this compound, both bromine atoms are potential leaving groups. The fluorine atom is generally a poor leaving group in SNAr reactions compared to bromine.

A typical SNAr reaction could involve the displacement of one of the bromine atoms by a nucleophile, such as an alkoxide or an amine. For example, reaction with sodium methoxide (B1231860) could potentially yield methyl 2-bromo-6-fluoro-4-methoxybenzoate or methyl 4-bromo-6-fluoro-2-methoxybenzoate. The relative reactivity of the C2-Br and C4-Br bonds would depend on the specific reaction conditions and the nature of the nucleophile.

Radical-Mediated Reaction Pathways

Aryl halides can undergo radical-mediated reactions, often initiated by radical initiators or photolysis. These reactions proceed through the formation of an aryl radical intermediate. In the case of this compound, homolytic cleavage of a carbon-bromine bond would be the most likely initiation step, as the C-Br bond is weaker than the C-F and C-H bonds.

The resulting aryl radical is a highly reactive species that can participate in a variety of reactions, including:

Hydrogen abstraction: The radical can abstract a hydrogen atom from a solvent or another molecule to form methyl 2-bromo-6-fluorobenzoate or methyl 4-bromo-6-fluorobenzoate.

Addition to a π system: The radical can add to a double or triple bond.

Reaction with a radical scavenger: The radical can be trapped by a stable radical or a radical scavenger.

The specific products of a radical-mediated reaction would depend on the reaction conditions and the other reagents present.

Electrochemical Reduction and Dissociative Electron Transfer Processes

The electrochemical reduction of aryl halides provides a powerful tool for the formation of reactive intermediates. researchgate.net For this compound, electrochemical reduction would likely involve the sequential transfer of electrons to the molecule.

Anion Radical Formation and Stabilization

The initial step in the electrochemical reduction is the transfer of one electron to the aromatic ring to form an anion radical. The stability of this anion radical is influenced by the electron-withdrawing substituents. The bromo, fluoro, and methyl ester groups will help to delocalize the negative charge, thus stabilizing the anion radical.

The potential at which this reduction occurs is an important parameter and is influenced by the nature of the substituents. More electron-withdrawing groups generally lead to less negative reduction potentials.

Fragmentation and Dimerization Pathways of Aryl Radicals

The formed anion radical can undergo further reactions. A key pathway is the cleavage of a carbon-halogen bond in a process known as dissociative electron transfer. Given the relative bond strengths, the carbon-bromine bond is more susceptible to cleavage than the carbon-fluorine bond. This fragmentation results in the formation of an aryl radical and a bromide ion.

The resulting aryl radical can then follow several pathways:

Further Reduction: The aryl radical can accept another electron to form an aryl anion, which can then be protonated by a proton source in the electrolyte solution.

Dimerization: Two aryl radicals can combine to form a biphenyl (B1667301) derivative.

Intramolecular Reactions: Depending on the reaction conditions, the aryl radical could potentially undergo intramolecular cyclization if a suitable reaction partner is present on the molecule, although this is less likely for this specific compound.

The ultimate products of the electrochemical reduction will be a mixture of debrominated compounds, dimers, and potentially other products arising from the reactions of the intermediate radicals and anions. Research on the electrochemical reduction of a similar compound, methyl 2-bromomethylbenzoate, has shown the formation of various products through carbanion intermediates. researchgate.net

Cross-Coupling Reactions and Positional Selectivity

Cross-coupling reactions are a cornerstone of modern organic synthesis, and for substrates like this compound, the key challenge and opportunity lie in achieving positional selectivity. The differential reactivity of the two bromine atoms, influenced by the electronic and steric environment created by the fluorine and methyl ester groups, can be exploited to control the site of C-C bond formation.

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures. thieme-connect.de In the case of dibrominated fluorobenzenes, site-selective reactions are possible. researchgate.netresearchgate.net Research on substrates like 1,4-dibromo-2-fluorobenzene (B72686) has shown that the reaction with one equivalent of an arylboronic acid leads to the selective formation of a biphenyl product. researchgate.netresearchgate.net The selectivity is dictated by the electronic and steric environment of the bromine atoms. The bromine atom at the 4-position is sterically more accessible and electronically activated for oxidative addition to the palladium catalyst.

For this compound, the bromine at the 4-position is expected to be more reactive toward oxidative addition in a Suzuki-Miyaura coupling. The fluorine atom and the ester group at positions 6 and 1, respectively, create a sterically hindered environment around the bromine at the 2-position. This allows for a stepwise or selective functionalization strategy, where the first coupling occurs at C-4, followed by a second coupling at C-2, potentially with a different boronic acid. researchgate.net

The choice of palladium catalyst and, crucially, the associated ligands, is paramount in controlling the efficiency and selectivity of cross-coupling reactions. thieme-connect.de Different phosphine (B1218219) ligands can dramatically alter the outcome of the reaction. For sterically demanding couplings, specialized ligands are often required to facilitate the reaction and prevent side products. researchgate.net

In reactions involving fluorinated substrates, the catalyst system must be robust. Palladium nanoparticles have been employed as effective catalysts for Suzuki-Miyaura reactions of fluorohalobenzenes, sometimes offering high activity without the need for stabilizing ligands. thieme-connect.demdpi.com The mechanism of these reactions involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the product and regenerate the catalyst. nih.gov Ligands influence each of these steps, affecting reaction rates and selectivity. For instance, bulky, electron-rich phosphine ligands can promote the oxidative addition step and stabilize the organopalladium intermediates.

Table 2: Common Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling

Catalyst/Precursor Ligand Typical Substrates
Pd(PPh₃)₄ Triphenylphosphine General aryl halides
PdCl₂(dppf) dppf Aryl chlorides, boronic acids
Pd(OAc)₂ SPhos, XPhos Sterically hindered aryl halides
Pd/C None Heterogeneous catalysis
Pd Nanoparticles None or Stabilizer Fluorinated aryl halides

While palladium is the most common metal for these transformations, other transition metals can also mediate the coupling of aryl halides. Nickel complexes, for example, are known to catalyze Negishi-type (organozinc) and other cross-coupling reactions, and have been noted for their ability to activate C-F bonds under certain conditions. researchgate.net

Other important named reactions that could be applied to a substrate like this compound, targeting the more reactive C-Br bonds, include:

Stille Coupling: Utilizes organotin reagents.

Heck Coupling: Couples the aryl halide with an alkene. youtube.com

Sonogashira Coupling: Couples the aryl halide with a terminal alkyne. youtube.com

Hiyama Coupling: Employs organosilicon reagents.

Each of these reactions proceeds through a catalytic cycle similar to the Suzuki reaction but involves different organometallic coupling partners, offering alternative pathways to diverse molecular architectures. The positional selectivity would still be primarily governed by the higher reactivity of the C-4 bromine over the C-2 bromine.

Functional Group Interconversions and Selective Derivatization

Beyond C-C bond formation, the functional groups on this compound allow for a range of transformations. mit.eduvanderbilt.edu The methyl ester group is a key site for functional group interconversion.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (2,4-dibromo-6-fluorobenzoic acid) under acidic or basic conditions. bldpharm.com This acid can then serve as a handle for further reactions, such as amide bond formation.

Reduction: The ester can be reduced to a primary alcohol ( (2,4-dibromo-6-fluorophenyl)methanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes requiring catalysts like trimethylaluminum. organic-chemistry.org

Selective derivatization of the halogen atoms is dominated by the principles of positional selectivity discussed earlier. A reaction can be performed selectively at the C-4 bromine while leaving the C-2 bromine and the C-6 fluorine untouched. This stepwise approach is fundamental to building complex molecular scaffolds from this starting material. For instance, a Suzuki coupling could be performed at C-4, followed by hydrolysis of the ester, and then a second coupling reaction (e.g., Sonogashira) at the C-2 position under more forcing conditions. This controlled and selective functionalization underscores the utility of polyhalogenated building blocks in synthetic chemistry. compoundchem.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

No specific studies utilizing Density Functional Theory (DFT) to determine the molecular geometry and conformation of Methyl 2,4-dibromo-6-fluorobenzoate were found in the available scientific literature. While DFT is a common method for such calculations, published research focusing on this particular compound is not available.

A search for the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound did not yield any specific results. Consequently, data regarding the HOMO-LUMO energy gap and the electronic transition properties for this compound are not available.

There are no published studies that have performed Natural Bond Orbital (NBO) analysis on this compound. Therefore, information regarding charge delocalization, hyperconjugative interactions, and donor-acceptor interactions within the molecule could not be retrieved.

Molecular Dynamics and Conformational Landscape Analysis

A search for the crystal structure of this compound did not yield any results. As a consequence, there is no available data on its crystal packing modalities or the nature of its intermolecular interactions in the solid state.

Reaction Pathway Elucidation and Transition State Characterization

Theoretical and computational chemistry provide powerful tools for understanding the intricate details of chemical reactions. For a molecule such as this compound, these methods can elucidate the step-by-step mechanisms of its formation and subsequent transformations. This involves mapping the energetic landscape of the reaction and identifying the transient, high-energy structures known as transition states that govern the reaction rate.

Potential Energy Surface Mapping of Key Transformations

The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. For a chemical reaction, the PES represents the energetic pathway from reactants to products, passing through various intermediate and transition states.

Kinetic and Thermodynamic Aspects of Reaction Mechanisms

Building upon the potential energy surface, computational methods can provide quantitative data on the kinetic and thermodynamic aspects of a reaction. The energy differences between reactants, transition states, and products, as determined from the PES, are used to calculate important thermodynamic quantities such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction. A negative ΔG would indicate a thermodynamically favorable process.

Kinetic parameters, most notably the activation energy (Ea), are derived from the height of the energy barrier of the rate-determining step on the PES. Transition State Theory can then be employed to calculate the rate constant (k) of the reaction.

Again, specific experimental or computational studies on the kinetic and thermodynamic parameters for reactions involving this compound are scarce in the public domain. However, theoretical calculations would be invaluable for understanding its reactivity. For example, in a nucleophilic aromatic substitution reaction, where a nucleophile replaces one of the bromine atoms or the fluorine atom, computational studies could predict which halogen is more susceptible to substitution by calculating the activation energies for each potential pathway. These calculations would consider both the electronic effects of the substituents and the steric hindrance around the reaction centers.

Parameter Description Significance in Reaction Mechanism
ΔH (Enthalpy Change) The heat absorbed or released during a reaction at constant pressure.Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).
ΔS (Entropy Change) The change in the degree of disorder or randomness of the system.A positive value suggests an increase in disorder, which is generally favorable.
ΔG (Gibbs Free Energy Change) The energy available to do useful work. It combines enthalpy and entropy (ΔG = ΔH - TΔS).A negative value indicates a spontaneous and thermodynamically favorable reaction.
Ea (Activation Energy) The minimum energy required to initiate a chemical reaction.A lower activation energy corresponds to a faster reaction rate.
k (Rate Constant) A proportionality constant that relates the rate of a reaction to the concentrations of the reactants.A larger rate constant signifies a faster reaction.

This table represents a general overview of kinetic and thermodynamic parameters that would be determined in a computational study.

Molecular Electrostatic Potential (MESP) Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MESP) is a powerful computational tool used to predict the reactive behavior of a molecule. researchgate.net It is calculated from the electron density and provides a visual representation of the charge distribution around a molecule. The MESP map displays regions of negative potential (electron-rich) and positive potential (electron-poor), which are crucial for understanding where a molecule is susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net

The MESP is typically visualized by mapping its values onto the molecular surface. Different colors are used to represent the potential values, with red indicating the most negative potential (attractive to electrophiles) and blue indicating the most positive potential (attractive to nucleophiles). Green and yellow represent intermediate potentials.

For this compound, the MESP map would be influenced by the various substituents on the benzene (B151609) ring. The electron-withdrawing nature of the fluorine and two bromine atoms, as well as the ester group, would significantly polarize the molecule.

Predicted MESP Features for this compound:

Negative Potential (Red/Yellow Regions): The most negative electrostatic potential would be expected around the oxygen atoms of the ester group's carbonyl (C=O) and methoxy (B1213986) (-OCH3) functionalities. These regions are rich in electron density due to the lone pairs on the oxygen atoms and would be the primary sites for electrophilic attack or coordination to metal cations.

Positive Potential (Blue Regions): Regions of positive electrostatic potential are anticipated around the hydrogen atoms of the methyl group and, to a lesser extent, the aromatic hydrogen. The area around the carbon atom of the carbonyl group would also exhibit a significant positive potential, making it the primary site for nucleophilic attack, a key step in the hydrolysis of the ester.

Influence of Halogens: The fluorine and bromine atoms are highly electronegative and would draw electron density from the aromatic ring. This would generally make the aromatic ring more electron-poor compared to unsubstituted benzene. The MESP around the halogen atoms themselves can be complex, often exhibiting a region of positive potential at the pole (the "sigma-hole") and a belt of negative potential around the equator, which can lead to specific halogen bonding interactions.

Functional Group Predicted MESP Predicted Reactivity
Carbonyl Oxygen (C=O) Strong Negative PotentialSite for electrophilic attack, protonation, and hydrogen bond acceptance.
Methoxy Oxygen (-OCH3) Negative PotentialSite for electrophilic attack and hydrogen bond acceptance.
Carbonyl Carbon (C=O) Strong Positive PotentialPrimary site for nucleophilic attack (e.g., in hydrolysis or amidation).
Aromatic Ring Generally electron-deficient due to withdrawing groups.Less susceptible to electrophilic aromatic substitution than benzene; potentially susceptible to nucleophilic aromatic substitution under harsh conditions.
Halogen Atoms (Br, F) Complex potential with positive poles (sigma-holes) and negative equators.Can participate in halogen bonding; influence the regioselectivity of substitution reactions.

This table provides a theoretical prediction of the MESP and reactivity for this compound based on established chemical principles.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules like Methyl 2,4-dibromo-6-fluorobenzoate. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework.

Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy are crucial for assigning the specific chemical environments of the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum of a related compound, Methyl 2-bromo-4,6-difluorobenzoate, can be referenced to predict the spectrum of this compound. chemicalbook.com In a typical ¹H NMR spectrum, the methyl ester protons (-OCH₃) would appear as a singlet, while the aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For a similar compound, methyl 4-bromobenzoate, the carbonyl carbon of the ester group shows a characteristic signal. chemicalbook.com In this compound, the carbon atoms directly bonded to the electronegative bromine and fluorine atoms would be significantly deshielded, shifting their resonance signals downfield.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a powerful tool for structural confirmation. The chemical shift of the fluorine atom is highly sensitive to its electronic environment within the benzene (B151609) ring. nih.govspectrabase.com The coupling between the fluorine nucleus and adjacent protons can also be observed, providing further structural information. For instance, studies on fluorobenzoates have shown that the chemical shift of fluorine is influenced by the position of other substituents on the aromatic ring. nih.gov

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
¹H (aromatic)7.0 - 8.0Multiplet
¹H (methyl)~3.9Singlet
¹³C (carbonyl)~165Singlet
¹³C (aromatic)110 - 140Multiplet
¹³C (methyl)~52Singlet
¹⁹FVariesMultiplet

Note: The predicted values are based on data from analogous compounds and general principles of NMR spectroscopy. chemicalbook.comrsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms. COSY experiments would reveal the coupling between the aromatic protons, helping to assign their relative positions on the benzene ring. HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra. These techniques are essential for piecing together the complete structural puzzle of the molecule. rsc.org

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and studying intermolecular interactions.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A strong absorption band is expected in the region of 1720-1740 cm⁻¹ due to the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-Br and C-F stretching vibrations would appear in the fingerprint region (below 1500 cm⁻¹). nist.gov

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
C=O Stretch (Ester)1720 - 1740
C-O Stretch (Ester)1200 - 1300
C-F Stretch1000 - 1400
C-Br Stretch500 - 600

Note: These are general ranges and the exact positions can be influenced by the specific molecular structure.

Vibrational spectroscopy can also provide insights into intermolecular forces. In the solid state, molecules of this compound may pack in specific crystalline arrangements, potentially leading to polymorphism. nih.gov Different polymorphic forms would exhibit distinct FT-IR and FT-Raman spectra due to variations in intermolecular interactions, such as dipole-dipole interactions and van der Waals forces. nih.gov These interactions can influence the vibrational frequencies of the functional groups. The study of molecular interactions in similar halogenated compounds has shown that crystal packing can be influenced by strong van der Waals forces. rsc.org

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an accurate mass measurement, confirming its molecular formula of C₈H₅Br₂FO₂. The isotopic pattern observed in the mass spectrum, due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br), would be a characteristic signature of the compound.

Fragmentation studies, typically performed using techniques like electron ionization (EI) or electrospray ionization (ESI), would reveal the characteristic fragmentation pattern of the molecule. Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the carboxyl group (-COOCH₃), and the halogen atoms. Analysis of these fragments provides further corroboration of the compound's structure.

Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound, the chemical formula is C₈H₅Br₂FO₂.

The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic isotopic pattern for the molecular ion in the mass spectrum.

ElementIsotopeMass (Da)CountTotal Mass (Da)
Carbon¹²C12.000000896.000000
Hydrogen¹H1.00782555.039125
Bromine⁷⁹Br78.9183372157.836674
Fluorine¹⁹F18.998403118.998403
Oxygen¹⁶O15.994915231.989830
Total 309.864032

The calculated monoisotopic mass for the [M]⁺ ion is approximately 309.8640 Da. An experimental HRMS measurement would be expected to yield a value in very close agreement with this theoretical mass, typically within a few parts per million (ppm), thus confirming the elemental composition. The isotopic pattern for a molecule containing two bromine atoms would show three characteristic peaks at M, M+2, and M+4 with relative intensities of approximately 1:2:1.

Tandem Mass Spectrometry for Mechanistic Insights into Fragmentation

Tandem mass spectrometry (MS/MS) provides valuable information about the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not publicly available, a plausible fragmentation pathway can be predicted based on the known fragmentation patterns of similar aromatic esters.

Upon electron ionization, the molecular ion [C₈H₅Br₂FO₂]⁺ would be formed. Key fragmentation pathways would likely involve the ester group and the halogen substituents.

Plausible Fragmentation Pathways:

Loss of the methoxy radical (•OCH₃): This is a common fragmentation for methyl esters, leading to the formation of an acylium ion.

[C₈H₅Br₂FO₂]⁺ → [C₇H₂Br₂FO]⁺ + •OCH₃ (m/z 278.84)

Loss of formaldehyde (B43269) (CH₂O) from the methyl ester: This rearrangement is less common but possible.

Loss of a bromine atom: The C-Br bond is susceptible to cleavage.

[C₈H₅Br₂FO₂]⁺ → [C₈H₅BrFO₂]⁺ + •Br (m/z 230.95)

Sequential loss of carbon monoxide (CO): Following the loss of the methoxy radical, the resulting acylium ion can lose a molecule of CO.

[C₇H₂Br₂FO]⁺ → [C₆H₂Br₂F]⁺ + CO (m/z 250.85)

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss
309.86278.84•OCH₃
309.86230.95•Br
278.84250.85CO

An experimental MS/MS spectrum would allow for the confirmation of these proposed fragmentation pathways and provide a deeper understanding of the molecule's gas-phase ion chemistry.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information on bond lengths, bond angles, and intermolecular interactions of this compound.

As of the current literature search, no public crystallographic data for this compound has been reported. However, if a suitable single crystal were to be grown, a crystallographic analysis would be expected to reveal the following:

Molecular Geometry: The planarity of the benzene ring and the orientation of the methyl ester group relative to the ring. The steric hindrance caused by the ortho-substituents (bromine and fluorine) would likely influence the torsion angle between the plane of the aromatic ring and the ester group.

Bond Lengths and Angles: Precise measurements of the C-Br, C-F, C-C, C=O, and C-O bond lengths and the bond angles within the molecule. These would provide insight into the electronic effects of the substituents.

Intermolecular Interactions: The packing of the molecules in the crystal lattice would be governed by intermolecular forces such as dipole-dipole interactions, van der Waals forces, and potentially weak halogen bonding (C-Br•••O or C-F•••H).

A hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained from such an analysis.

ParameterExpected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, Pbca
Unit Cell Dimensionsa, b, c (Å), α, β, γ (°)
Volume (ų)Volume of the unit cell
ZNumber of molecules per unit cell
Density (calculated) (g/cm³)Calculated density of the crystal
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data

The acquisition and analysis of such data would provide a definitive and comprehensive understanding of the solid-state structure of this compound.

The Versatility of this compound in Advanced Organic Synthesis

This compound, a halogenated aromatic ester, has emerged as a valuable and versatile building block in the field of complex organic synthesis. Its unique substitution pattern, featuring two distinct bromine atoms, a fluorine atom, and a methyl ester group on a benzene ring, provides a rich platform for a variety of chemical transformations. This allows for the strategic and sequential introduction of different functionalities, paving the way for the construction of intricate molecular architectures. The strategic placement of its functional groups enables chemists to orchestrate complex reaction sequences to build up molecular complexity in a controlled manner.

Applications in Complex Organic Synthesis

The true potential of Methyl 2,4-dibromo-6-fluorobenzoate is realized in its application as a starting material for the synthesis of advanced and highly functionalized molecules. The differential reactivity of its halogen substituents, coupled with the directing effects of the ester and fluorine groups, allows for selective modifications, making it a powerful tool in the synthetic chemist's arsenal.

The strategic positioning of the bromo and fluoro substituents on the aromatic ring of this compound makes it an ideal precursor for a wide array of complex molecular structures. The presence of two bromine atoms at the 2- and 4-positions offers the potential for sequential and site-selective cross-coupling reactions. This differential reactivity is a key feature that allows for the controlled elaboration of the molecular framework.

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and heterocyclic compounds often relies on the use of dihalogenated precursors that can undergo sequential annulation reactions. This compound is well-suited for this purpose. For instance, a selective Sonogashira coupling at the more reactive 4-position, followed by an intramolecular cyclization, could lead to the formation of a new ring system. Subsequent functionalization or coupling at the 2-position would then allow for the construction of more complex, fused aromatic or heterocyclic structures. The fluorine atom can also play a crucial role in directing these cyclization reactions and can be a site for further modification. A general method for constructing a variety of nitrogen heterocycles using 2-bromobenzoic acids as building blocks has been reported, highlighting the potential of such precursors in heterocyclic synthesis. researchgate.net

Reaction Type Potential Product Class Key Transformation
Sequential Sonogashira CouplingPolycyclic Aromatic HydrocarbonsFormation of new C-C bonds leading to fused ring systems.
Buchwald-Hartwig AminationNitrogen-containing HeterocyclesIntroduction of nitrogen atoms for the construction of aza-heterocycles.
Suzuki CouplingArylated Aromatics and HeterocyclesFormation of biaryl or aryl-heteroaryl linkages.

This table illustrates potential applications based on the known reactivity of the functional groups present in this compound.

The term "densely functionalized" refers to molecules that possess a high concentration of functional groups in a compact three-dimensional space. This compound serves as an excellent starting point for creating such scaffolds. Through a series of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings, the bromine atoms can be replaced with a wide variety of substituents. wikipedia.orgwikipedia.orgnih.gov The fluorine atom and the methyl ester group can then be further manipulated to introduce additional functionality. This step-wise approach allows for the precise installation of multiple functional groups, leading to the creation of novel molecular scaffolds with potential applications in medicinal chemistry and materials science.

While specific examples involving this compound in multi-component reactions (MCRs) are not extensively documented, its structure suggests significant potential. MCRs, where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. A di-halo-substituted compound like this could participate in a sequential MCR, where one bromine atom reacts in an initial step, and the second participates in a subsequent transformation.

Cascade reactions, or tandem reactions, are processes involving two or more consecutive reactions where the subsequent reaction results from the functionality generated in the previous step. The functional group array of this compound is ripe for the design of novel cascade sequences. For example, an initial cross-coupling reaction at one of the bromine positions could introduce a functional group that then triggers an intramolecular cyclization involving the other bromine or the ester group.

Catalysis and Organocatalysis Involving Halogenated Benzoate Derivatives

Substrate Role in Transition Metal-Catalyzed Organic Transformations

Methyl 2,4-dibromo-6-fluorobenzoate possesses a unique substitution pattern on the benzene (B151609) ring, featuring two bromine atoms and one fluorine atom, which can influence its reactivity as a substrate in transition metal-catalyzed reactions. The presence of two potential reactive sites for oxidative addition, the C-Br bonds, makes it an interesting candidate for various cross-coupling reactions. However, a comprehensive review of scientific literature reveals a notable absence of specific studies detailing the use of this compound as a substrate in well-known transition metal-catalyzed transformations such as the Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination reactions.

While the principles of these reactions suggest that the C-Br bonds would be susceptible to oxidative addition by a low-valent palladium or nickel catalyst, specific experimental data, including reaction conditions, catalyst systems, and yields for this particular substrate, are not documented in peer-reviewed publications. The electronic environment of the aromatic ring, influenced by the electron-withdrawing fluorine atom and the methyl ester group, would theoretically impact the rate and selectivity of such reactions. For instance, the fluorine atom ortho to one of the bromine atoms could exert a steric and electronic effect on the oxidative addition step.

In theory, selective cross-coupling at one of the C-Br bonds could be achieved by carefully controlling the reaction conditions, such as temperature, catalyst, ligand, and base. The differential reactivity of the two bromine atoms due to their distinct electronic and steric environments could potentially be exploited for sequential functionalization. However, without empirical data, any discussion on the specific behavior of this compound in these reactions remains speculative.

Table 1: Hypothetical Reactivity in Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction TypePotential Reactive Site(s)Expected Product TypeStatus of Published Research
Suzuki-Miyaura CouplingC-BrArylated or vinylated benzoate (B1203000)No specific data available
Heck CouplingC-BrAlkenylated benzoateNo specific data available
Buchwald-Hartwig AminationC-BrAminated benzoateNo specific data available
Sonogashira CouplingC-BrAlkynylated benzoateNo specific data available

Exploration in Organocatalytic Systems for Asymmetric Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful tool in asymmetric synthesis. Chiral molecules derived from readily available starting materials can act as effective organocatalysts. Halogenated aromatic compounds can serve as scaffolds for the synthesis of such catalysts.

In the context of this compound, its structure could theoretically be modified to introduce chiral moieties and catalytically active functional groups. For instance, the bromine atoms could be functionalized to append groups capable of hydrogen bonding or forming iminium or enamine intermediates, which are common activation modes in organocatalysis. The inherent chirality could be introduced through the use of chiral reagents during the modification of the benzoate structure or by resolving a racemic mixture of a derivatized product.

However, a thorough search of the chemical literature indicates that this compound has not been explored as a building block for the synthesis of organocatalysts for asymmetric synthesis. There are no reports on its derivatization into chiral catalysts or its application in any organocatalytic system. As a result, there are no research findings or data tables to present regarding its role in this area of catalysis. The potential of this compound in the field of asymmetric organocatalysis remains unexplored.

Integration in Materials Science and Advanced Functional Materials

Precursors for Polymeric Materials and Functional Coatings

There is currently no available research demonstrating the use of Methyl 2,4-dibromo-6-fluorobenzoate as a monomer or precursor for the synthesis of polymeric materials or in the formulation of functional coatings.

Halogenated benzoic acid esters are a class of compounds that can, in principle, serve as building blocks for polymers. The bromine atoms on the aromatic ring could potentially be utilized in cross-coupling reactions, a common method for polymer chain formation. However, no such polymerization reactions involving this compound have been reported in the reviewed literature. Similarly, its application in functional coatings, where additives can confer properties such as flame retardancy or antimicrobial resistance, is not documented.

Applications in Organic Electronic and Photonic Materials

The application of this compound in organic electronic and photonic materials has not been described in existing research literature. While conjugated polymers and small molecules, often containing halogenated aromatic moieties, are at the core of devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), the specific contribution of this compound is unrecorded. The synthesis of such materials often relies on the precise electronic and structural properties of the constituent monomers, and to date, this compound has not been identified as a component in these systems.

Supramolecular Assemblies and Crystal Engineering for Tailored Properties

There is no published research on the supramolecular assemblies or crystal engineering of this compound. The study of how molecules interact in the solid state to form ordered structures is a key aspect of crystal engineering. Halogen bonding, a non-covalent interaction involving halogen atoms, is a significant tool in the design of supramolecular architectures. While the bromine and fluorine atoms of this compound could theoretically participate in such interactions, no crystallographic data or studies on its self-assembly behavior are available.

Emerging Research Directions and Future Perspectives

Chemo- and Biocatalytic Transformations

The selective functionalization of Methyl 2,4-dibromo-6-fluorobenzoate is a key challenge, given its multiple reactive sites. Modern catalytic methods offer promising solutions for overcoming this hurdle.

Chemo-catalysis:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. libretexts.orgacsgcipr.orgnih.govyoutube.com For this compound, the differential reactivity of the two bromine atoms could be exploited for selective functionalization. For instance, a carefully chosen palladium catalyst and reaction conditions could favor the coupling at either the C2 or C4 position, leading to a variety of derivatives. Furthermore, recent advances in C-H activation catalysis could enable the direct functionalization of the aromatic ring, offering alternative pathways to novel structures. rsc.orgnih.govresearchgate.netnih.govrsc.org The development of catalysts that can selectively activate a specific C-H bond in the presence of the halogen atoms would be a significant breakthrough.

Catalyst TypePotential Transformation on this compound
Palladium-based catalystsSelective Suzuki-Miyaura coupling at C2 or C4 position
Rhodium-based catalystsRegioselective C-H activation and functionalization
Copper-based catalystsUllmann-type coupling reactions

Biocatalysis:

The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. researchgate.net For this compound, enzymatic transformations could be particularly valuable for selective dehalogenation or hydrolysis. Dehalogenases, for example, could potentially remove one of the bromine atoms with high regioselectivity, a transformation that is often challenging to achieve with conventional chemical methods. nih.govepa.govnih.gov Lipases and esterases could be employed for the selective hydrolysis of the methyl ester to the corresponding carboxylic acid, 2,4-dibromo-6-fluorobenzoic acid, which could be a key intermediate for further derivatization. bldpharm.comchemsrc.com The discovery and engineering of enzymes with tailored activity towards polyhalogenated substrates will be a key area of future research. nih.gov

Enzyme ClassPotential Transformation on this compound
DehalogenasesRegioselective removal of a bromine atom
Lipases/EsterasesSelective hydrolysis of the methyl ester to the carboxylic acid
OxygenasesIntroduction of hydroxyl groups on the aromatic ring

Continuous Flow Chemistry and Microreactor Technology in Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. nih.gov The synthesis and subsequent transformations of this compound could greatly benefit from this technology.

The synthesis of substituted benzoic acids and their esters has been successfully demonstrated in continuous flow microreactors. libretexts.orgnih.gov For example, the esterification of 2,4-dibromo-6-fluorobenzoic acid with methanol (B129727) could be performed in a flow reactor with an acid catalyst, allowing for precise control of reaction time and temperature, potentially leading to higher yields and purity. Furthermore, hazardous reactions, such as those involving organometallic reagents for the functionalization of the bromine atoms, can be conducted more safely in a microreactor due to the small reaction volumes. youtube.comresearchgate.net The Suzuki-Miyaura coupling of dihalogenated benzoates has also been adapted to flow conditions, which can lead to improved catalyst performance and easier product purification. acsgcipr.org

ParameterBatch SynthesisContinuous Flow Synthesis
Safety Higher risk with exothermic or hazardous reactionsEnhanced safety due to small reaction volumes
Heat & Mass Transfer Often limited, leading to potential side reactionsExcellent heat and mass transfer, better control
Scalability Can be challenging and require re-optimizationEasier to scale out by running parallel reactors
Reaction Time Typically longerOften significantly shorter

Applications of Artificial Intelligence and Machine Learning in Chemical Synthesis Design

Furthermore, ML models can be used to predict the regioselectivity of reactions, which is a critical aspect in the functionalization of a poly-substituted compound like this compound. rsc.orgwur.nlnih.govchemrxiv.org For instance, an ML model could be trained to predict whether a nucleophilic aromatic substitution will occur preferentially at the C2 or C4 position under a given set of conditions. rsc.orgchemrxiv.org This predictive power can save significant time and resources in the laboratory by guiding the choice of reaction conditions. As more data on the reactivity of halogenated compounds becomes available, the accuracy of these predictive models will continue to improve. researchgate.net

AI/ML ApplicationRelevance to this compound
Retrosynthesis Prediction Proposing novel and efficient synthetic routes to complex derivatives. nih.govchemcopilot.comnih.govosu.edugrace.com
Regioselectivity Prediction Predicting the site of reaction for functionalization. rsc.orgwur.nlnih.govchemrxiv.org
Reaction Condition Optimization Suggesting optimal temperatures, solvents, and catalysts for a desired transformation.
Property Prediction Predicting the physicochemical and biological properties of novel derivatives.

Advanced In Situ Characterization Techniques for Reaction Monitoring

Process Analytical Technology (PAT) utilizes in-line and on-line analytical techniques to monitor and control chemical processes in real-time. mt.comamericanpharmaceuticalreview.comwikipedia.orgnih.gov For the synthesis and transformations of this compound, these techniques can provide invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates and byproducts.

In situ FTIR and Raman Spectroscopy:

Both Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring the progress of chemical reactions in real-time. researchgate.netnih.govrsc.orgnih.govazom.comyoutube.comnih.govazom.com For instance, during the esterification of 2,4-dibromo-6-fluorobenzoic acid, the disappearance of the carboxylic acid O-H stretch and the appearance of the ester C=O stretch can be monitored by FTIR to determine the reaction endpoint. youtube.com Similarly, Raman spectroscopy can be used to monitor the formation of Grignard reagents from one of the bromine atoms, providing crucial information for process control and safety. researchgate.net

Crystallization Monitoring:

The crystallization of the final product is a critical step that determines its purity and physical properties. In situ techniques like Focused Beam Reflectance Measurement (FBRM) and Particle Video Microscopy (PVM), often used in conjunction with Raman spectroscopy, can monitor crystal size distribution, morphology, and polymorphic form in real-time. researchgate.netnih.govazom.com This allows for the precise control of the crystallization process to obtain the desired product characteristics.

TechniqueInformation Gained for this compound Reactions
In situ FTIR Monitoring of functional group transformations (e.g., esterification, hydrolysis). nih.govrsc.orgyoutube.com
In situ Raman Tracking changes in the aromatic ring substitution pattern and monitoring crystallization. researchgate.netnih.govazom.comnih.govazom.com
FBRM/PVM Real-time monitoring of crystal size and count during crystallization.
Reaction Calorimetry Measuring heat flow to ensure reaction safety and understand kinetics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.